

The Rise and Stall of Apricitabine (AVX754): A Technical History

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An In-depth Guide on the Discovery, Development, and Eventual Discontinuation of a Promising Anti-HIV Agent

Introduction

Apricitabine (ATC), also known as AVX754 and SPD754, is an experimental nucleoside reverse transcriptase inhibitor (NRTI) that showed significant promise in the treatment of HIV infection, particularly against drug-resistant strains.^[1] As a cytidine analogue, it is structurally related to lamivudine and emtricitabine.^[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical and clinical development of **Apricitabine**, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The initial synthesis of **Apricitabine** was carried out by Belleau and Nguyen-Ba.^[2] A more efficient, three-step synthesis process was later developed starting from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.^[2] This newer method yields the desired cis-(2R,4R) isomer with over 99% diastereomeric excess through preferential crystallization, a significant improvement as it circumvents the need for chromatography.^[2]

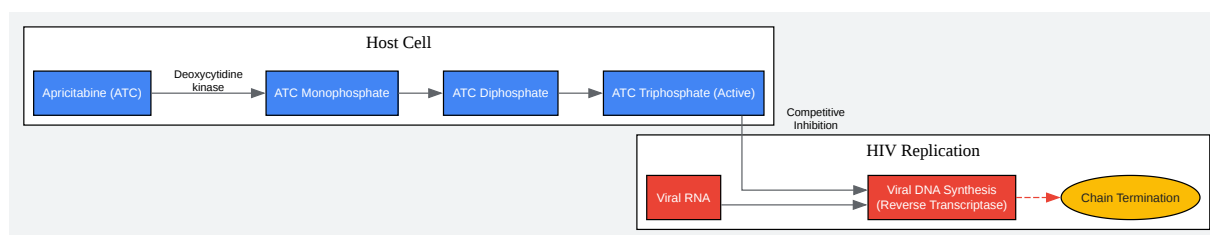
The key steps in this optimized synthesis involve:

- Preparation of 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide from 2-(R)-benzoyloxymethyl-1,3-oxathiolane.^[2]

- Coupling of N-benzoylcytosine with the oxathiolane-S-oxide intermediate.[2]
- This process avoids the use of p-toluene sulphonic acid and a salt formation step, making it more direct than previous methods.[2]

Mechanism of Action

Apricitabine is a prodrug that, once inside a host cell, undergoes phosphorylation to its active triphosphate form (ATC-TP).[3] This process is initiated by the cellular enzyme deoxycytidine kinase.[4] The active ATC-TP then competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[3][5] Upon incorporation, ATC-TP acts as a chain terminator, preventing the completion of viral DNA synthesis and thus inhibiting HIV replication.[3]



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Caption: Mechanism of action of **Apricitabine**.

Preclinical Development

In Vitro Antiviral Activity

Apricitabine demonstrated potent antiviral activity against both wild-type and NRTI-resistant strains of HIV-1.[6][7] Its efficacy against strains with the M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, was a particularly promising feature.[6][8]

Parameter	Cell Line	HIV-1 Strain	Value	Reference
EC50	T-cell lines	Wild-type	1.0 - 10.0 μM	[4]
EC50	PBMCs	Wild-type	0.1 - 3.0 μM	[4]
EC50	PBMCs	Wild-type	1.45 μM	[9]
EC50	PBMCs	Lamivudine (3TC) resistant	2.2 μM	[9]
EC50	PBMCs	3TC and Zidovudine (AZT) resistant	2.4 μM	[9]
Ki	-	HIV-1 Reverse Transcriptase	0.08 μM	[10]
Ki	-	DNA polymerase α	300 μM	[10]
Ki	-	DNA polymerase β	12 μM	[10]
Ki	-	DNA polymerase γ	112.25 μM	[10]

EC50: 50% effective concentration; Ki: Inhibition constant; PBMCs: Peripheral blood mononuclear cells.

Resistance Profile

In vitro studies indicated that resistance to **Apricitabine** develops slowly.[6] It maintained significant activity against HIV-1 strains with various resistance mutations, including:

- M184V: A key mutation causing resistance to lamivudine and emtricitabine.[6][8]
- Thymidine Analogue Mutations (TAMs): **Apricitabine** showed less than a twofold reduction in susceptibility in the presence of up to five TAMs.[11]

- K65R: While some newer trials suggested **Apricitabine** could induce the K65R mutation, it generally showed a low propensity for selecting new resistance mutations.[1]

Mitochondrial Toxicity Studies

A significant concern with some NRTIs is mitochondrial toxicity, often due to the inhibition of the human mitochondrial DNA polymerase- γ . [12] In vitro studies using HepG2 human hepatoblastoma cells were conducted to assess this risk.

Experimental Protocol: Mitochondrial DNA Quantification in HepG2 Cells

- Cell Culture: Human HepG2 hepatoblastoma cells were cultured for up to 16 days.
- Drug Exposure: The cells were exposed to various concentrations (0.3-300 μ M) of **Apricitabine** and other NRTIs.
- DNA Extraction: Total DNA was extracted from the cultured cells.
- Quantification: A duplex nucleic acid sequence-based amplification technique was used to measure the ratio of mitochondrial DNA copies to genomic DNA copies. [12]

The results showed that, similar to tenofovir, **Apricitabine** had no significant effect on mitochondrial DNA content, suggesting a favorable mitochondrial toxicity profile. [12] In contrast, other NRTIs like alovudine, zalcitabine, didanosine, and stavudine markedly reduced mitochondrial DNA levels. [12]

Clinical Development

Apricitabine progressed through to Phase IIb clinical trials and was granted fast-track status by the U.S. Food and Drug Administration (FDA). [1][3]

Pharmacokinetics

Pharmacokinetic studies were conducted in both healthy volunteers and HIV-infected patients.

Parameter	Population	Dose	Value	Reference
Bioavailability	-	Oral	65-80%	[11]
Tmax	Healthy Volunteers	400-1600 mg (single)	~1.5 - 2 hours	[13]
T1/2 (plasma)	Healthy Volunteers	400-1600 mg (single)	~3 hours	[13]
T1/2 (intracellular triphosphate)	-	-	6-7 hours	[11]
Excretion	Healthy Volunteers	400-1600 mg (single)	65-80% unchanged in urine	[13]
Cmax (intracellular triphosphate)	HIV-infected patients	800 mg twice daily	5.55 ± 1.94 pmol/million cells	[14]

Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life; Cmax: Maximum plasma concentration.

The pharmacokinetic profile of **Apricitabine** was found to be largely linear, with renal excretion being the primary route of elimination, suggesting a low potential for interactions with drugs metabolized by the liver.[13][14]

Clinical Efficacy

Clinical trials demonstrated **Apricitabine**'s potent antiviral activity in both treatment-naïve and treatment-experienced patients.

Phase II Monotherapy Trial (Antiretroviral-Naïve Patients)

- Design: A 10-day, randomized, double-blind, placebo-controlled study.[15]
- Results: At a dose of 1200 mg/day, **Apricitabine** monotherapy resulted in a mean viral load reduction of 1.65 log₁₀ HIV-1 RNA copies/mL.[11][15]

Dose (per day)	Mean Viral Load Reduction (log10) at Day 10	Reference
400 mg	-1.18	[15]
800 mg	-1.28 (at day 7)	[15]
1200 mg	-1.65	[15]
1600 mg	-1.58	[15]

Phase IIb Trial (Treatment-Experienced Patients with M184V)

- Design: A 21-day, randomized, double-blind study in patients failing therapy that included lamivudine.[16]
- Results: Patients receiving 800 mg of **Apricitabine** twice daily experienced a mean viral load reduction of -0.90 log10 copies/mL, compared to a -0.03 log10 change in the lamivudine group.[16]

Safety and Tolerability

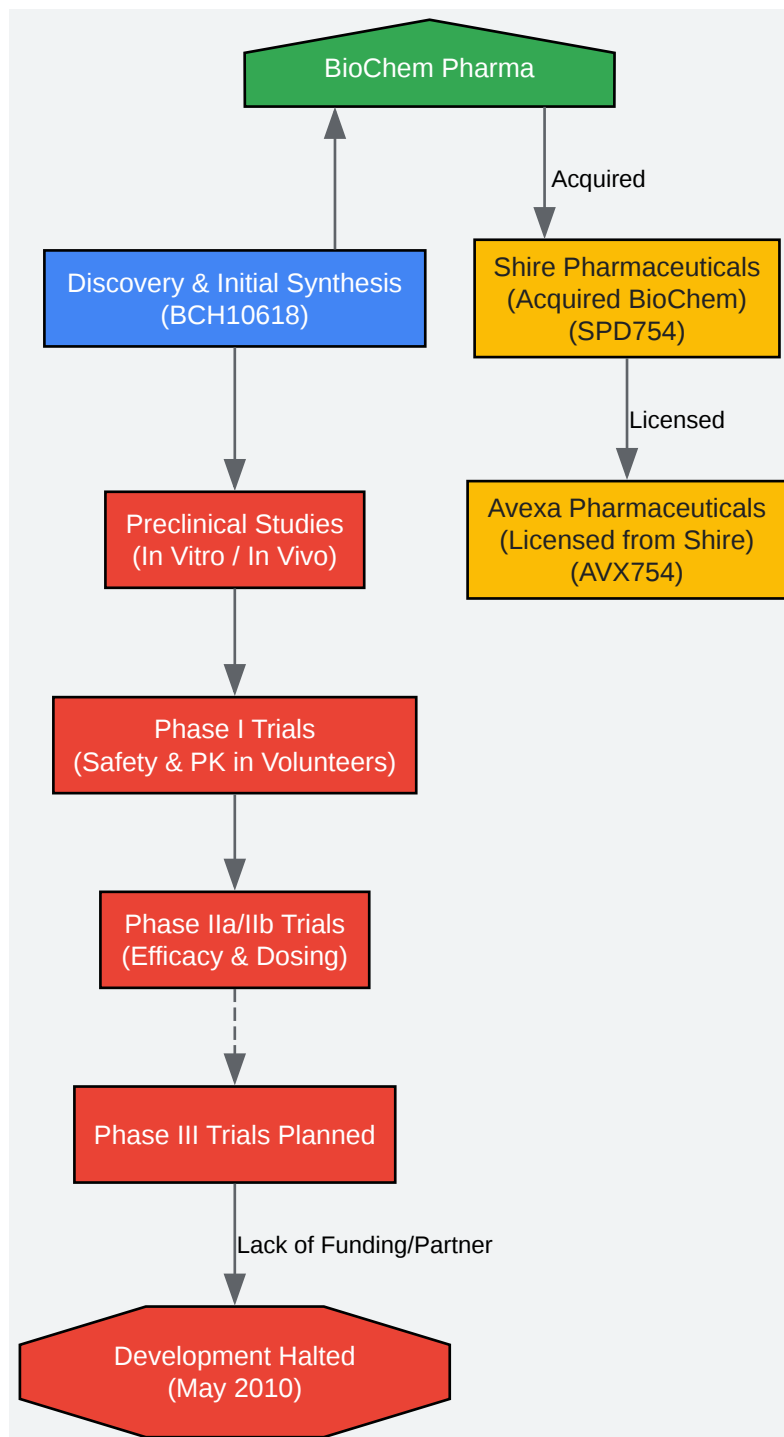
Apricitabine was generally well-tolerated in clinical studies.[3][15] The most commonly reported adverse events included headache, nasal congestion, and muscle pain.[1] Unlike some other NRTIs, it was not associated with significant liver or kidney toxicity, bone marrow suppression, or abnormal lipase levels.[1]

Drug Interactions

- Tipranavir/Ritonavir: Co-administration with this protease inhibitor combination resulted in a moderate, but not clinically significant, increase in **Apricitabine** exposure. No dose adjustment was deemed necessary.[17]
- Lamivudine (3TC) and Emtricitabine (FTC): Due to a shared intracellular phosphorylation pathway via deoxycytidine kinase, co-administration with 3TC or FTC led to a concentration-dependent decrease in the phosphorylation of **Apricitabine**. [4] This antagonistic interaction meant that **Apricitabine** could not be used clinically with these agents.[4][11]

Development History and Discontinuation

The development of **Apricitabine** involved several pharmaceutical companies over its lifespan.



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Caption: Development and corporate history of **Apricitabine**.

Apricitabine was first developed by BioChem Pharma (as BCH10618).[1] Shire Pharmaceuticals later acquired BioChem Pharma and continued development under the codename SPD754.[1] Subsequently, Shire licensed the drug to the Australian company Avexa Pharmaceuticals, where it was known as AVX754.[1] Despite promising Phase IIb results, Avexa announced in May 2010 that it was halting the development program for **Apricitabine** after failing to secure a partner to fund the more extensive and costly Phase III trials.[18]

Conclusion

Apricitabine represented a significant advancement in the field of NRTI development, offering a potent new option against HIV, including strains resistant to commonly used therapies. Its favorable resistance profile, good tolerability, and low risk of mitochondrial toxicity made it a promising candidate. However, the substantial financial investment required for Phase III clinical trials proved to be an insurmountable hurdle, leading to the discontinuation of its development. The story of **Apricitabine** serves as a case study in the complexities and challenges of pharmaceutical development, where promising science must align with economic realities to bring new therapies to patients.

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